Terbuthylazine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

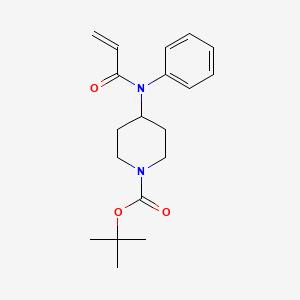

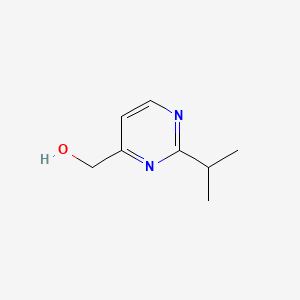

Terbuthylazine-d9 is a deuterated form of the herbicide terbuthylazine, belonging to the chloro-triazine family. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification of terbuthylazine in various matrices. Terbuthylazine itself is widely applied in agriculture for pre- and post-emergence control of weeds in crops such as maize and sorghum.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through a multi-step synthetic route starting from deuterated precursors. One common method involves the reaction of deuterated aniline with cyanuric chloride, followed by alkylation with deuterated tert-butylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound to its amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Hydroxylated this compound derivatives.

Reduction: Amine derivatives of this compound.

Substitution: Various substituted this compound compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Terbuthylazine-d9 is extensively used in scientific research for:

Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of terbuthylazine residues in environmental and biological samples.

Environmental Studies: Monitoring the degradation and persistence of terbuthylazine in soil and water.

Toxicology: Studying the metabolic pathways and toxicological effects of terbuthylazine in living organisms.

Agricultural Research: Investigating the efficacy and environmental impact of terbuthylazine as a herbicide.

Wirkmechanismus

Terbuthylazine-d9, like its non-deuterated counterpart, acts primarily as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and thereby inhibiting the photosynthetic process. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound in metabolic studies.

Vergleich Mit ähnlichen Verbindungen

Atrazine: Another chloro-triazine herbicide with similar applications but higher water solubility and environmental persistence.

Simazine: Similar to terbuthylazine but with different solubility and degradation characteristics.

Propazine: Another member of the chloro-triazine family with comparable herbicidal properties.

Uniqueness of Terbuthylazine-d9: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental monitoring and toxicological studies, where accurate quantification of herbicide residues is crucial.

Eigenschaften

CAS-Nummer |

1346602-52-5 |

|---|---|

Molekularformel |

C9H16ClN5 |

Molekulargewicht |

238.767 |

IUPAC-Name |

6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |

InChI-Schlüssel |

FZXISNSWEXTPMF-WVZRYRIDSA-N |

SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Synonyme |

6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)